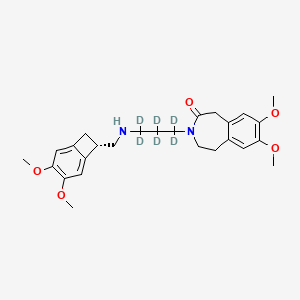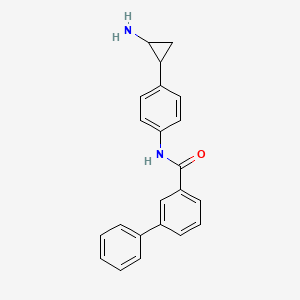
|A-Glucosidase-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
|A-Glucosidase-IN-5 is a compound known for its inhibitory effects on the enzyme alpha-glucosidase. Alpha-glucosidase is an enzyme located in the brush border of the small intestine that catalyzes the hydrolysis of terminal, non-reducing alpha-linked alpha-D-glucose residues to release alpha-D-glucose . Inhibitors of alpha-glucosidase are significant in the management of diabetes as they help in controlling postprandial blood glucose levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of |A-Glucosidase-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes include:
Enzymatic Hydrolysis: This method involves the use of specific enzymes to hydrolyze substrates, leading to the formation of the desired compound.
Microbial Fermentation: Microorganisms are used to produce the compound through fermentation processes.
Chemical Synthesis: This involves the chemical reaction of specific precursors under controlled conditions to form the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically modified microorganisms. The fermentation broth is then subjected to various purification steps to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
|A-Glucosidase-IN-5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction may result in the formation of alcohols .
Applications De Recherche Scientifique
|A-Glucosidase-IN-5 has a wide range of scientific research applications, including:
Mécanisme D'action
|A-Glucosidase-IN-5 exerts its effects by inhibiting the activity of alpha-glucosidase. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of alpha-D-glucose residues. This inhibition results in a decrease in the absorption of glucose from the small intestine, thereby helping to control postprandial blood glucose levels . The molecular targets involved include the catalytic residues within the active site of alpha-glucosidase .
Comparaison Avec Des Composés Similaires
|A-Glucosidase-IN-5 can be compared with other alpha-glucosidase inhibitors such as acarbose and miglitol. While all these compounds inhibit alpha-glucosidase, this compound may have unique structural features that contribute to its specific binding affinity and inhibitory potency . Similar compounds include:
Propriétés
Formule moléculaire |
C15H13NO3 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
6,7-dimethoxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C15H13NO3/c1-8-6-7-16-13-9-4-5-10(18-2)15(19-3)12(9)14(17)11(8)13/h4-7H,1-3H3 |
Clé InChI |
ISWLNLXQUSPKLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=C1)C3=C(C2=O)C(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)






![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)


